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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanenitrile
CAS No.: 46125-42-2
Cat. No.: B1360037
Get Quote
. J

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2) is a specialized organic intermediate
belonging to the class of halogenated phenoxyalkyl nitriles. It serves as a critical building block
in medicinal chemistry, specifically in the synthesis of phenoxy-propylamine linkers and
phenoxy-propionic acid derivatives (structural analogs of fibrate-class lipid-lowering agents and
auxin-mimic herbicides).

This guide provides a comprehensive technical analysis of its physicochemical properties,
synthetic pathways, downstream utility in drug development, and safety protocols. It is
designed to support researchers in optimizing synthetic routes and ensuring rigorous safety
compliance.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models
suitable for process engineering and analytical method development.
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Chemical Name

3-(4-

Chlorophenoxy)propanenitrile

Also: 3-(4-

Chlorophenoxy)propionitrile

CAS Number 46125-42-2

C
Molecular Formula H

CINO
Molecular Weight 181.62 g/mol
SMILES N#CCCOclccc(Cl)cecl

Off-white to pale yellow
Appearance ) _

crystalline solid
Melting Point 46 — 49 °C Lit.[1][2][3] value [1]

- ) Predicted; 125-128 °C @ 0.2
Boiling Point 322.4 °C (760 mmHg)
Torr

Density 1.196 + 0.06 g/cm3 Predicted

N Soluble in DMSO, Methanol, ) )
Solubility Sparingly soluble in water
Ethyl Acetate, Chloroform

N/A (Non-ionizable under
pKa L
physiological pH)

Synthetic Methodology & Mechanism

The synthesis of CAS 46125-42-2 is predominantly achieved through Cyanoethylation (Michael
Addition) or Nucleophilic Substitution (S

2). The choice of route depends on the availability of reagents and the scale of production.

Primary Route: Cyanoethylation (Michael Addition)
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This is the atom-economic industrial standard. It involves the base-catalyzed addition of 4-
chlorophenol to acrylonitrile.

» Reagents: 4-Chlorophenol, Acrylonitrile.
e Catalyst: Triton B (benzyltrimethylammonium hydroxide) or Sodium Methoxide (NaOMe).
e Solvent: Excess acrylonitrile or t-Butanol.
o Mechanism: The phenoxide ion (generated by the base) attacks the
-carbon of the acrylonitrile in a conjugate addition.
Secondary Route: Nucleophilic Substitution
Used when avoiding volatile acrylonitrile is preferred.
e Reagents: 4-Chlorophenol, 3-Bromopropionitrile (or 3-Chloropropionitrile).
o Base: Potassium Carbonate (K
CcoO
).[4]

e Solvent: DMF or Acetone.

Mechanistic Visualization

The following diagram illustrates the reaction logic for both pathways and the subsequent
divergence into downstream applications.
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Figure 1: Synthetic pathways for CAS 46125-42-2 and its divergence into key pharmacological
scaffolds.

Experimental Protocol: Cyanoethylation Route

Context: This protocol describes the synthesis of 3-(4-chlorophenoxy)propanenitrile via
Michael addition. This method is preferred for its high yield and minimal byproduct formation

2.

Safety Pre-check: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be
performed in a functioning fume hood.

Materials
e 4-Chlorophenol (12.86 g, 100 mmol)

Acrylonitrile (26.5 g, 500 mmol) — Used as solvent and reagent

Triton B (40% in methanol, 1.0 mL) — Catalyst

Sodium hydroxide (10% aq. solution) — For washing[2]

Diethyl ether or Ethyl acetate — Extraction solvent

Step-by-Step Procedure
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 4-chlorophenol (100 mmol) and Acrylonitrile (500 mmol) to the flask.
Catalysis: Add Triton B (1.0 mL) dropwise while stirring. An exotherm may be observed.[2]

Reaction: Heat the mixture to reflux (approx. 77 °C) for 12—24 hours. Monitor progress via
TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for 4-chlorophenol should disappear.

Work-up:

o Cool the reaction mixture to room temperature.

o

Evaporate excess acrylonitrile under reduced pressure (rotary evaporator) into a cold trap
containing bleach solution (to neutralize residual nitrile).

o

Dissolve the residue in Diethyl ether (100 mL).

[¢]

Wash the organic layer with 10% NaOH (2 x 50 mL) to remove unreacted phenol.

[¢]

Wash with water (50 mL) and brine (50 mL).
Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column
chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as off-white
crystals.

Applications in Drug Development

CAS 46125-42-2 is rarely the final API; rather, it is a "linchpin” intermediate. Its value lies in the
3-carbon spacer it provides between the lipophilic chlorophenoxy tail and the polar headgroup.

Pharmacophore Construction

e GPCR Ligands: The nitrile can be reduced to a primary amine (3-(4-
chlorophenoxy)propylamine). This motif is frequent in serotonin reuptake inhibitors and
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antihistamines, where the phenoxy ring provides hydrophobic interaction and the amine
forms a salt bridge in the receptor pocket [3].

o PPAR Agonists: Hydrolysis yields the propionic acid derivative. While clofibrate utilizes an
isobutyric acid tail, the propionic acid variants are often explored to modulate metabolic
stability and PPAR-

selectivity.

Proteomics & Linker Chemistry

In chemical biology, the nitrile group serves as a "latent" functionality. It is stable under many
physiological conditions but can be activated (e.g., reduced or hydrolyzed) for bioconjugation.
The chlorophenoxy group acts as a distinct hydrophobic tag in fragment-based drug discovery
(FBDD).

Hazards and Safety (GHS Classification)

Signal Word:WARNING

Based on the chemical structure (Nitrile + Halogenated Ether) and surrogate data [4]:

Hazard Class H-Code Hazard Statement

Acute Toxicity, Oral H302 Harmful if swallowed.

Acute Toxicity, Dermal H312 Harmful in contact with skin.
Acute Toxicity, Inhal. H332 Harmful if inhaled.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT - SE H335 o
irritation.

Critical Handling Protocols
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o Cyanide Metabolism Risk: While aliphatic nitriles are less prone to rapid cyanide release
than inorganic cyanides, metabolic liberation of CN- is possible. Amyl nitrite or a cyanide
antidote kit should be accessible in facilities handling multi-gram quantities.

o Waste Disposal: Do not acidify waste streams containing this compound without prior
oxidation (e.g., bleach treatment), as this could theoretically liberate HCN if unreacted
precursors are present. Dispose of as halogenated organic waste.

o PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle
strictly in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Profile: 3-(4-Chlorophenoxy)propanenitrile
(CAS 46125-42-2)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360037/docs#technical-profile-3-4-chlorophenoxy-
propanenitrile-cas-46125-42-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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